molecular formula C10H13N5 B13106418 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine

4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine

Cat. No.: B13106418
M. Wt: 203.24 g/mol
InChI Key: SBIUSNLOEPXBRG-UHFFFAOYSA-N
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Description

4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that combines the structural features of both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated using ethyl iodide and methyl iodide to introduce the ethyl and methyl groups at the 1 and 2 positions, respectively.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through the condensation of a β-dicarbonyl compound with guanidine.

    Coupling Reaction: The final step involves coupling the alkylated imidazole with the pyrimidine ring under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring, especially at the nitrogen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction can result in the formation of amine derivatives.

    Substitution: Substitution reactions can yield various substituted imidazole derivatives.

Scientific Research Applications

4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 4-(1-Methyl-2-ethyl-1H-imidazol-5-yl)pyrimidin-2-amine
  • 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-4-amine

Uniqueness:

  • The unique combination of the ethyl and methyl groups on the imidazole ring and the amine group on the pyrimidine ring distinguishes 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine from similar compounds. This unique structure contributes to its distinct chemical properties and potential applications.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

4-(3-ethyl-2-methylimidazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H13N5/c1-3-15-7(2)13-6-9(15)8-4-5-12-10(11)14-8/h4-6H,3H2,1-2H3,(H2,11,12,14)

InChI Key

SBIUSNLOEPXBRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=C1C2=NC(=NC=C2)N)C

Origin of Product

United States

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